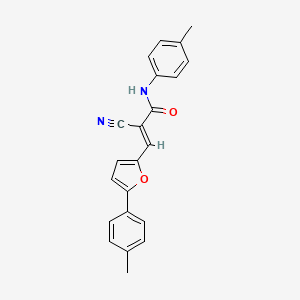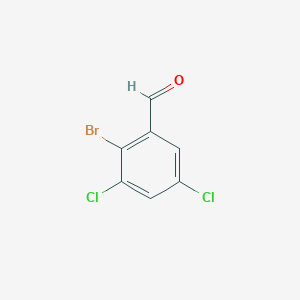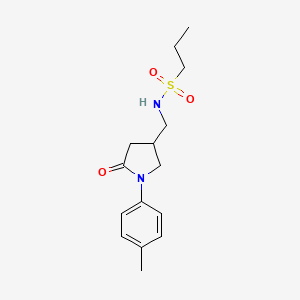
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide, also known as NPTP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Research
The indole derivatives, which are structurally related to our compound of interest, have shown significant antiviral activities . These activities include the inhibition of influenza A and Coxsackie B4 virus. By extension, our compound could be synthesized into derivatives that target specific viral proteins or replication mechanisms, contributing to the development of new antiviral drugs.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties . The compound could be utilized in the synthesis of new medications aimed at reducing inflammation, potentially aiding in the treatment of chronic inflammatory diseases.
Anticancer Therapeutics
The pyrrolidine ring, present in the compound, is a common feature in many biologically active compounds with anticancer properties . Research could focus on synthesizing novel derivatives that can selectively target cancer cells or inhibit tumor growth.
Anti-HIV Strategies
Molecular docking studies of indolyl and oxochromenyl xanthenone derivatives have been performed as part of anti-HIV-1 research . The compound could serve as a scaffold for developing new inhibitors that prevent HIV from replicating or integrating into the host genome.
Antioxidant Development
Indole derivatives exhibit antioxidant activities , which are crucial in combating oxidative stress in cells. This compound could be used to create antioxidants that protect cells from damage caused by free radicals, possibly preventing or treating various diseases.
Antimicrobial Agents
The biological activities of indole and pyrrolidine derivatives include antimicrobial effects . This suggests that our compound could be a precursor in the synthesis of new antimicrobial agents to combat resistant strains of bacteria or fungi.
Antitubercular Agents
Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects , there is potential for the compound to be used in the development of new treatments for tuberculosis, especially in the face of increasing drug resistance.
Antidiabetic Research
Indole derivatives have been associated with antidiabetic effects . The compound could be investigated for its utility in managing diabetes, either by enhancing insulin sensitivity or by providing new mechanisms of action to lower blood glucose levels.
properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-21(19,20)16-10-13-9-15(18)17(11-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVMCLJJPLYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)
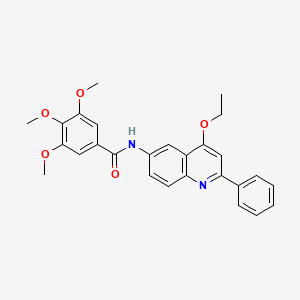
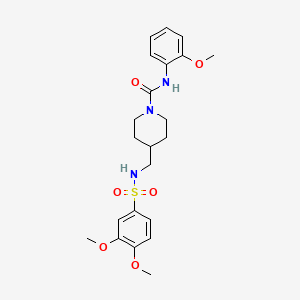

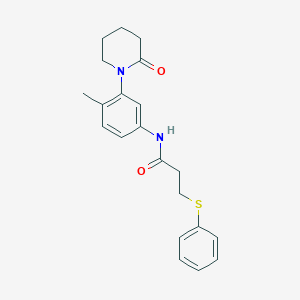
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

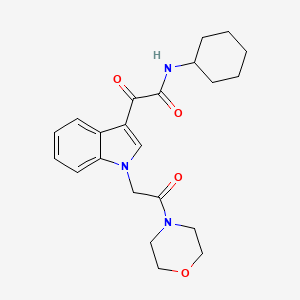
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)
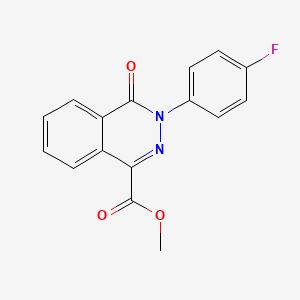
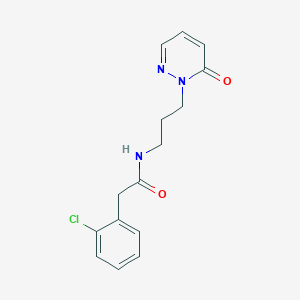
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
